Cas no 1628674-16-7 (1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride)

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 化学的及び物理的性質
名前と識別子
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- [1,4'-Bipiperidin]-4-amine, 1'-methyl-, hydrochloride (1:)
- 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride
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- インチ: 1S/C11H23N3.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14;/h10-11H,2-9,12H2,1H3;1H
- InChIKey: SIKKDDFIVDSARN-UHFFFAOYSA-N
- ほほえんだ: CN1CCC(N2CCC(N)CC2)CC1.Cl
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B592520-500mg |
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |
1628674-16-7 | 500mg |
$ 58.00 | 2023-04-18 | ||
TRC | B592520-1g |
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |
1628674-16-7 | 1g |
$ 69.00 | 2023-04-18 | ||
TRC | B592520-2.5g |
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |
1628674-16-7 | 2.5g |
$ 81.00 | 2023-04-18 |
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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1'-Methyl-1,4'-bipiperidin-4-amine Hydrochlorideに関する追加情報
Introduction to 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride (CAS No. 1628674-16-7)
1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1628674-16-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the bipiperidine class, a structural motif widely recognized for its utility in the development of central nervous system (CNS) therapeutics. The presence of a methyl group at the 1'-position and an amine functional group at the 4-position contributes to its unique pharmacological profile, making it a subject of considerable interest in drug discovery initiatives.
The hydrochloride salt form of 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride enhances its solubility and stability, facilitating its use in various biochemical and pharmacological assays. Its molecular structure, characterized by two piperidine rings connected through a methylene bridge, imparts specific steric and electronic properties that are leveraged in designing molecules with targeted biological activities. This compound has garnered attention due to its potential role as an intermediate or building block in synthesizing more complex pharmacophores.
In recent years, there has been a growing emphasis on developing novel therapeutics for neurological and psychiatric disorders. The bipiperidine scaffold is particularly noteworthy in this context, as it has been successfully employed in the creation of drugs that modulate neurotransmitter systems. For instance, derivatives of bipiperidine have shown promise in treating conditions such as schizophrenia and ADHD by acting on receptors like dopamine D2 and norepinephrine reuptake transporters. 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride is being explored as a precursor to such molecules, with researchers investigating its ability to serve as a scaffold for further chemical modifications.
One of the key areas where 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride is being investigated is in the development of next-generation antipsychotic agents. The methyl substitution at the 1'-position influences the compound's binding affinity and selectivity for CNS receptors. Preliminary studies suggest that this modification can fine-tune pharmacokinetic properties, potentially leading to improved therapeutic efficacy with reduced side effects. The amine group at the 4-position provides a site for further functionalization, allowing chemists to introduce additional moieties that could enhance target engagement or metabolic stability.
The synthesis of 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or reductive amination steps to introduce the desired functional groups. The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid under controlled conditions, which not only improves solubility but also ensures stability during storage and transport.
From a computational chemistry perspective, 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and selectivity. For example, virtual screening campaigns have identified lead compounds derived from this scaffold that exhibit potent activity against specific enzymes or receptors relevant to neurological disorders. Such computational approaches are instrumental in accelerating the drug discovery process by prioritizing promising candidates for experimental validation.
The pharmacological profile of 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride has been evaluated through both in vitro and in vivo assays. In cell-based experiments, the compound has demonstrated interactions with various CNS-related targets, suggesting multiple potential mechanisms of action. Animal models have further corroborated these findings by showing effects on behaviors associated with dopamine modulation. These preclinical data support its continued investigation as a candidate for treating CNS disorders, although further studies are needed to fully elucidate its safety profile and optimal therapeutic use.
Regulatory considerations play a crucial role in the development and commercialization of pharmaceutical compounds like 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride. Manufacturers must adhere to stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure safety and efficacy before market approval. This involves rigorous testing across various phases of clinical trials to assess both therapeutic benefits and potential adverse effects. Companies investing in this compound are expected to conduct comprehensive studies that meet these regulatory standards.
The economic impact of developing novel therapeutics cannot be overstated. Compounds like 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride represent significant investments in research and development (R&D), with potential returns measured in billions of dollars if successful commercialization occurs. Pharmaceutical companies often collaborate with academic institutions and biotech firms to leverage expertise across different disciplines, including medicinal chemistry, pharmacology, and clinical research. Such partnerships are essential for navigating the complex landscape of drug development efficiently.
Looking ahead, advancements in synthetic methodologies and biotechnological tools are expected to further enhance the accessibility of compounds like 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride for drug discovery applications. Techniques such as flow chemistry and enzymatic catalysis offer opportunities for more sustainable and scalable production processes. Additionally, machine learning algorithms are being increasingly employed to predict biological activity based on molecular structure data, which could expedite the identification of promising derivatives from this scaffold.
In conclusion, 1’ -Methyl - 1 , 4’ - bipyridine - 4 - amine hydrochloride CAS NO .1628674 -16 -7 represents a valuable asset in pharmaceutical research due to its structural features and potential applications in treating CNS disorders . Its investigation spans synthetic chemistry , computational modeling , pharmacological evaluation , regulatory compliance , economic considerations , an d future-oriented advancements . As scientific understanding evolves , this compound will likely continue to play an important role i n shaping new therapeutic strategies across multiple disease areas . p >
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